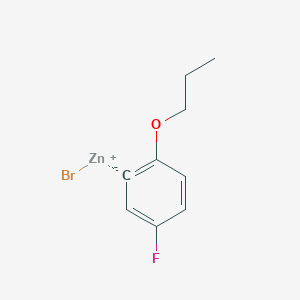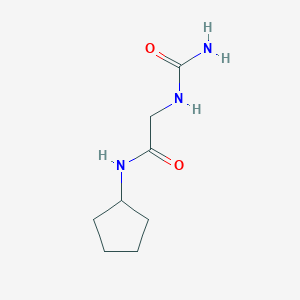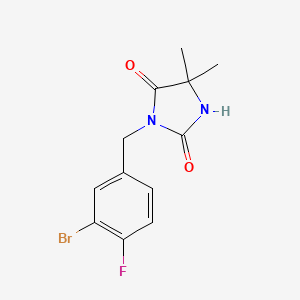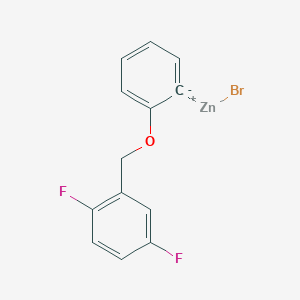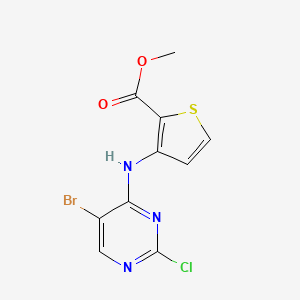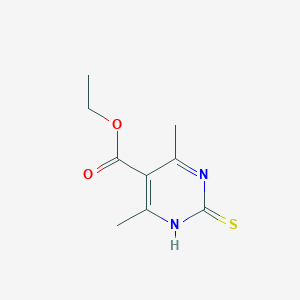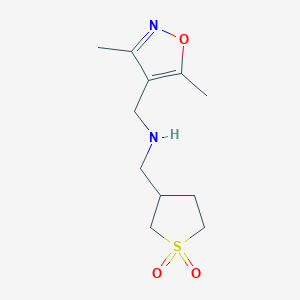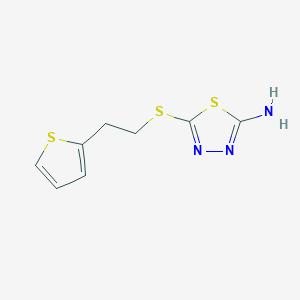
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings
準備方法
The synthesis of 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the condensation of thiophene derivatives with thiadiazole precursors. One common method involves the reaction of 2-(thiophen-2-yl)ethylamine with thiocarbonyl compounds under specific conditions to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has been explored for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar compounds to 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine include other thiophene and thiadiazole derivatives. For example:
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid exhibit similar biological activities.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined thiophene and thiadiazole structure, which may confer enhanced biological activities and broader applications compared to its individual components.
特性
分子式 |
C8H9N3S3 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC名 |
5-(2-thiophen-2-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H9N3S3/c9-7-10-11-8(14-7)13-5-3-6-2-1-4-12-6/h1-2,4H,3,5H2,(H2,9,10) |
InChIキー |
XZZLSFKHQDHCOU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CCSC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
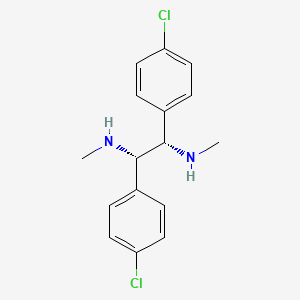
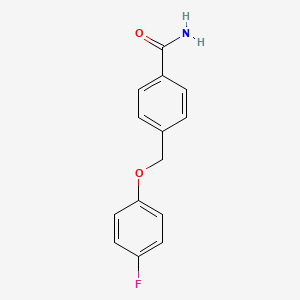

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
